![molecular formula C10H16ClNO2 B1478793 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one CAS No. 2098038-83-4](/img/structure/B1478793.png)

2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

Descripción general

Descripción

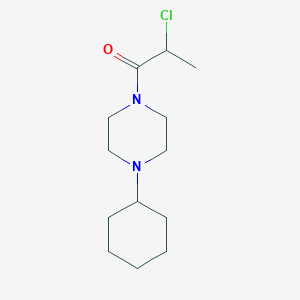

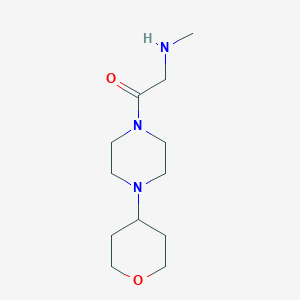

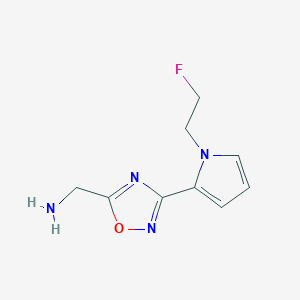

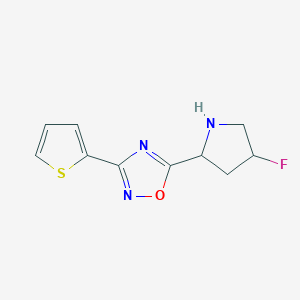

The compound “2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is fused with a furo ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The molecule also contains a chloro group and a propanone group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine and furo rings. Pyridine derivatives can be synthesized through several methods, including the condensation of acetylene derivatives . Furo rings can be synthesized through the cyclization of appropriate precursors . The exact synthesis pathway would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the pyridine and furo rings would impart aromatic character to the molecule. The chloro group would be a polar, electron-withdrawing group, while the propanone group would introduce a carbonyl functional group into the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is relatively stable but can undergo electrophilic substitution reactions. The furo ring is more reactive and can undergo a variety of reactions, including oxidation and reduction . The chloro group can be replaced by other groups in nucleophilic substitution reactions, and the carbonyl group of the propanone can undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar chloro and carbonyl groups would likely make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability and possibly its color .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

This compound is utilized in the enantioselective synthesis of hexahydrofuroquinolines, which are valuable in pharmaceutical research. The process involves a multicatalytic and multicomponent reaction that is catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid . These compounds have potential applications in the development of new medications due to their bioactive properties.

Catalysis Research

In catalysis, this compound can be part of a metal-organo orthogonal-relay catalytic system. It’s involved in reactions that are crucial for creating complex molecules with high enantiomeric purity, which is essential for the development of drugs and other active molecules .

Quantum Chemical Calculations

The compound’s reaction mechanisms can be studied through quantum chemical calculations to understand its behavior in different chemical environments. This can provide insights into the design of new reactions and the prediction of reaction outcomes .

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO2/c1-7(11)10(13)12-3-2-8-5-14-6-9(8)4-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRQTEKPSPEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2COCC2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(6-Chloropyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478718.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1478719.png)

![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478720.png)

![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)cyclohexane-1-carboxylic acid](/img/structure/B1478721.png)

![3-(5-Aminopyridin-2-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478722.png)

![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B1478723.png)

![2-(Methylamino)-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1478725.png)

![2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1478726.png)

![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1478727.png)